molecular formula C19H23BrN2O B584598 3-Bromo-N-desethyl-N-benzyl Lidocaine CAS No. 1797880-42-2

3-Bromo-N-desethyl-N-benzyl Lidocaine

Cat. No.: B584598
CAS No.: 1797880-42-2
M. Wt: 375.31
InChI Key: JERLMKUVIZUAJZ-UHFFFAOYSA-N
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Description

3-Bromo-N-desethyl-N-benzyl Lidocaine is a synthetically modified lidocaine analog designed for forensic and research applications. This compound serves as a high-purity analytical reference standard, crucial for qualitative and quantitative analysis in method development and validation. Its primary research value lies in its use as a model compound or internal standard in mass spectrometry and chromatography to aid in the identification and characterization of novel lidocaine derivatives and their metabolic pathways. Researchers utilize this compound in studies focusing on the metabolic transformation of local anesthetics and the structural elucidation of novel derivatives found in forensic toxicology and pharmaceutical impurity profiling. The structural modifications, including bromination and N-benzylation, are intended to alter the molecule's physicochemical properties, making it a valuable tool for investigating structure-activity relationships and the stability of amide-type local anesthetics. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[benzyl(ethyl)amino]-N-(3-bromo-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O/c1-4-22(12-16-8-6-5-7-9-16)13-18(23)21-19-14(2)10-11-17(20)15(19)3/h5-11H,4,12-13H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERLMKUVIZUAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Bromo N Desethyl N Benzyl Lidocaine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 3-Bromo-N-desethyl-N-benzyl lidocaine (B1675312), suggests several logical disconnections. The primary amide bond is a key strategic point for disconnection, leading back to two main precursors: 3-bromo-2,6-dimethylaniline (B2819372) and a suitable N-benzyl-N-ethylamino acetyl chloride equivalent. This approach is analogous to the classical synthesis of lidocaine.

Further disconnection of the N-benzyl group from the N-desethyl-N-benzylaminoacetyl portion reveals a simpler secondary amine, N-ethylaminoacetyl chloride, and benzyl (B1604629) bromide as precursors. The bromination of the aromatic ring can be envisioned as a late-stage functionalization of a lidocaine-like scaffold or an early-stage modification of the starting aniline (B41778) derivative.

A common retrosynthetic pathway for lidocaine itself involves the disconnection of the amide bond to yield 2,6-dimethylaniline (B139824) and chloroacetyl chloride, followed by the displacement of the chloro group with diethylamine. umass.edu This established strategy provides a robust framework for the synthesis of 3-Bromo-N-desethyl-N-benzyl lidocaine.

Development and Optimization of Synthetic Pathways

The synthesis of this compound can be approached through total synthesis from fundamental precursors or via semi-synthetic routes starting from lidocaine or its immediate derivatives.

A total synthesis would commence with commercially available starting materials. A plausible route involves the following key steps:

Bromination of 2,6-dimethylaniline: The synthesis can begin with the regioselective bromination of 2,6-dimethylaniline to introduce the bromine atom at the 3-position of the aromatic ring. Electrophilic aromatic bromination is a standard method for preparing aryl bromides. nih.gov

Amide Formation: The resulting 3-bromo-2,6-dimethylaniline is then acylated with chloroacetyl chloride to form the intermediate α-chloro-3-bromo-2,6-dimethylacetanilide. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. umass.edu

N-Alkylation: The final step involves the nucleophilic substitution of the chlorine atom in α-chloro-3-bromo-2,6-dimethylacetanilide with N-ethyl-N-benzylamine.

An alternative total synthesis could involve the initial synthesis of N-ethyl-N-benzylamine, followed by its reaction with chloroacetyl chloride to generate the corresponding N-ethyl-N-benzylaminoacetyl chloride. This intermediate can then be reacted with 3-bromo-2,6-dimethylaniline to form the final product.

Semi-synthetic approaches can offer a more direct route to the target compound by leveraging the readily available lidocaine scaffold.

One potential semi-synthetic strategy involves the N-desethylation of lidocaine to yield N-desethyl lidocaine. This can be followed by N-benzylation of the secondary amine to introduce the benzyl group. The final step would be the regioselective bromination of the aromatic ring.

Alternatively, a more convergent semi-synthesis could start with the synthesis of N-desethyl lidocaine. This intermediate could then be subjected to bromination to yield N-desethyl-3-bromo lidocaine. The final step would be the N-benzylation of the secondary amine. The synthesis of various lidocaine analogs, including those with modifications on the amine and aromatic moieties, has been explored, providing a basis for these transformations. google.comnih.govnih.gov

For this compound, there are no chiral centers in the molecule. Therefore, stereoselective synthesis considerations are not applicable in this specific case.

The principles of green chemistry can be applied to the synthesis of this compound to enhance its environmental sustainability. Research into greener syntheses of lidocaine has focused on several areas, including the use of less hazardous solvents, reduced reaction temperatures, and the use of catalytic reagents. csus.educsus.edued.govdiva-portal.org

For instance, in the N-alkylation step, traditional methods often employ an excess of the amine in a high-boiling solvent. Greener alternatives could involve the use of a stoichiometric amount of the amine in the presence of an inorganic base, potentially in a more environmentally benign solvent or even under solvent-free conditions. ed.govdiva-portal.org The use of mechanochemistry, which involves neat grinding of reactants, has also been explored for the synthesis of lidocaine derivatives and could be adapted for this synthesis. acs.org

Green Chemistry Improvement Traditional Method Greener Alternative Reference
Solvent Choice Toluene, other volatile organic compoundsWater, ethanol, or solvent-free conditions ed.govdiva-portal.org
Reagent Stoichiometry Excess diethylamineStoichiometric amine with an inorganic base ed.govdiva-portal.org
Energy Consumption High-temperature refluxLower reaction temperatures, one-pot procedures ed.gov
Catalysis Stoichiometric reagentsUse of catalytic amounts of promoters (e.g., KI) diva-portal.org

Key Reaction Mechanisms and Conditions

The synthesis of this compound involves several key reaction mechanisms:

Electrophilic Aromatic Bromination: The introduction of the bromine atom onto the 2,6-dimethylaniline ring proceeds via an electrophilic aromatic substitution mechanism. A bromine source, such as Br2, in the presence of a Lewis acid or a polar solvent, generates a bromonium ion (Br+) or a polarized bromine molecule that acts as the electrophile. The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.govlibretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product. The directing effects of the amino and methyl groups on the aniline ring will influence the regioselectivity of the bromination.

N-Acylation: The formation of the amide bond between 3-bromo-2,6-dimethylaniline and chloroacetyl chloride is a nucleophilic acyl substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group to form the amide. umass.edusandiego.edu

Nucleophilic Substitution (N-Alkylation): The final step, the formation of the tertiary amine, is a classic SN2 reaction. The secondary amine, N-ethyl-N-benzylamine, acts as a nucleophile and displaces the chlorine atom from the α-chloro-3-bromo-2,6-dimethylacetanilide intermediate. umass.edu The reaction is typically carried out in the presence of a base to neutralize the HCl formed and to deprotonate the amine, increasing its nucleophilicity.

Reaction Step Reagents and Conditions Mechanism Reference
Bromination 2,6-dimethylaniline, Br2, Acetic AcidElectrophilic Aromatic Substitution nih.govkhanacademy.org
N-Acylation 3-bromo-2,6-dimethylaniline, Chloroacetyl chloride, Base (e.g., NaOAc)Nucleophilic Acyl Substitution umass.edusandiego.edu
N-Alkylation α-chloro-3-bromo-2,6-dimethylacetanilide, N-ethyl-N-benzylamine, Base (e.g., K2CO3), Toluene (reflux)Nucleophilic Substitution (SN2) umass.edunih.gov

Halogenation Reactions (e.g., Electrophilic Aromatic Substitution)

The introduction of a bromine atom onto the aromatic ring of the lidocaine scaffold is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution. The regioselectivity of the bromination of 2,6-dimethylaniline is highly dependent on the reaction conditions.

While bromination of 2,6-dialkylanilines often yields the 4-bromo derivative, the formation of 3-bromo-2,6-dimethylaniline can be achieved, particularly in a strongly acidic medium. google.com This selective halogenation at the 3-position is crucial for the synthesis of the specified isomer. The use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) is a common method for the bromination of aromatic compounds. nih.gov The reaction temperature can be controlled to influence the regioselectivity. For instance, carrying out the reaction at a lower temperature (e.g., 0°C) can enhance the formation of the desired 3-bromo isomer. nih.gov

Table 1: Illustrative Halogenation Reaction Conditions

Starting MaterialReagentSolventTemperature (°C)Key Outcome
2,6-DimethylanilineN-Bromosuccinimide (NBS)Acetonitrile0Formation of 3-Bromo-2,6-dimethylaniline
N-(2,6-dimethylphenyl)acetamideBromine/Acetic AcidAcetic Acid25Potential for mixed bromo-isomers

N-Alkylation and N-Acylation Procedures

N-alkylation is a cornerstone of the synthesis of lidocaine and its analogs. In the context of this compound, two key N-alkylation steps are required: the introduction of the benzyl group and the formation of the core acetamide (B32628) structure.

A plausible synthetic route involves the initial N-benzylation of a suitable precursor. For instance, a desethyl lidocaine intermediate can be benzylated using benzyl bromide in the presence of a base such as potassium carbonate. mnstate.edu The reaction is typically carried out in a polar solvent like methanol.

N-acylation is fundamental to forming the amide linkage. The reaction of an aniline, such as 3-bromo-2,6-dimethylaniline, with an activated carboxylic acid derivative like chloroacetyl chloride is a standard method. researchgate.netbldpharm.com This reaction is often performed in a solvent like glacial acetic acid or an aprotic solvent such as dichloromethane (B109758) or THF, sometimes in the presence of a mild base to neutralize the HCl byproduct. researchgate.netgoogle.com

Amide Bond Formation Methodologies

The central amide bond in this compound is typically formed through the reaction of an amine with a carboxylic acid chloride. The reaction of 3-bromo-2,6-dimethylaniline with chloroacetyl chloride is a direct and efficient method to produce the key intermediate, 2-chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide. researchgate.netbldpharm.com This reaction's success is attributed to the high reactivity of the acid chloride.

Alternatively, amide bond formation can be achieved using coupling reagents. For example, one could envision the coupling of 3-bromo-2,6-dimethylaniline with N-benzylglycine using a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a suitable base.

Functional Group Interconversions and Protective Group Strategies

The synthesis of a multifunctional molecule like this compound may necessitate the use of protecting groups to prevent unwanted side reactions. For instance, if the bromination is performed at a later stage of the synthesis on a desethyl-lidocaine intermediate, the secondary amine might need to be protected to avoid N-bromination. Common amine protecting groups include carbamates like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

A key strategic consideration is the timing of the bromination step. Brominating the 2,6-dimethylaniline precursor early in the synthesis simplifies the subsequent steps, as the bromo-substituent is already in place. However, this may affect the reactivity of the aniline in the subsequent acylation reaction. Performing the bromination on a later-stage intermediate, such as N-(2,6-dimethylphenyl)-2-(benzylamino)acetamide, would require careful consideration of the directing effects of the existing side chain.

Isolation and Purification Techniques

The isolation and purification of the final product and synthetic intermediates are critical to obtaining a compound of high purity. Standard laboratory techniques such as extraction, chromatography, and recrystallization are employed.

Chromatographic Separation Methods (e.g., Column Chromatography, Preparative HPLC)

Column chromatography is a fundamental technique for the purification of organic compounds. For the intermediates and the final product, silica (B1680970) gel column chromatography can be employed, using a solvent system tailored to the polarity of the compound. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for purifying compounds to a high degree of purity. youtube.comorgsyn.org For aromatic bromo compounds, reversed-phase columns (e.g., C18) are often used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

Table 2: Illustrative Preparative HPLC Parameters

ParameterCondition
ColumnReversed-Phase C18, 10 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientLinear gradient from 10% to 90% B over 30 minutes
Flow Rate20 mL/min
DetectionUV at 254 nm

Recrystallization and Other Solid-State Purification Processes

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For N-substituted acetamides, common recrystallization solvents include ethanol, or solvent mixtures such as toluene-hexane or benzene-hexane. jst.go.jp The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. orgsyn.org Impurities typically remain in the mother liquor.

Synthesis of Deuterium-Labeled Analogues for Isotope-Tracing Studies

Deuterium-labeled analogues of chemical compounds are invaluable tools in research, particularly for metabolic studies and as internal standards in mass spectrometry. nih.govnih.gov

The synthesis of deuterium-labeled this compound can be achieved by incorporating deuterium (B1214612) atoms at specific positions in the molecule. A common strategy is to introduce deuterium in the N-benzyl group.

This can be accomplished by using a deuterated version of one of the reactants in the final N-alkylation step. For instance, commercially available deuterated benzylamine (B48309) (benzylamine-d7) can be used to react with the N-(3-bromo-2,6-dimethylphenyl)-2-chloroacetamide intermediate. This would result in a product where the benzyl group is heavily labeled with deuterium.

Alternatively, methods for the direct deuteration of a benzyl group in a final product could be employed, often using a deuterium source like D₂O in the presence of a suitable catalyst. google.comnih.gov

The resulting deuterium-labeled compound would have a higher mass, which can be easily distinguished from the unlabeled compound in mass spectrometric analysis, allowing for precise quantification in complex biological matrices. nih.gov

Labeled PositionMethodDeuterated Reagent
N-benzyl groupN-AlkylationBenzylamine-d7
N-benzyl groupCatalytic H-D ExchangeDeuterium Oxide (D₂O)

Analytical Chemistry for Structural Elucidation and Purity Assessment of 3 Bromo N Desethyl N Benzyl Lidocaine

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of organic molecules like 3-Bromo-N-desethyl-N-benzyl Lidocaine (B1675312). These methods provide detailed information about the atomic and molecular structure, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive structural information. By observing the magnetic properties of atomic nuclei, NMR can delineate the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy is a primary tool for determining the number of different types of protons in a molecule, their relative numbers, and their neighboring proton environments. The chemical shift (δ) of each proton signal provides insight into its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons, and the integration of the signal corresponds to the number of protons it represents. For 3-Bromo-N-desethyl-N-benzyl Lidocaine, specific chemical shifts would be expected for the aromatic protons, the benzylic protons, the methylene protons of the ethyl group, and the protons of the methyl groups on the aromatic ring.

Interactive Table: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH7.0-7.5Multiplet7H
Benzyl (B1604629) CH₂4.5-5.0Singlet2H
N-CH₂ (acetamide)3.0-3.5Singlet2H
N-CH₂ (benzyl)2.5-3.0Quartet2H
CH₃ (aromatic)2.0-2.5Singlet6H

Note: This table represents predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. The chemical shifts of the carbonyl carbon, aromatic carbons (including the one bonded to bromine), benzylic carbon, and aliphatic carbons would be key indicators of the compound's structure.

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
C=O (amide)165-175
Aromatic C-Br115-125
Aromatic C120-140
Benzyl CH₂50-60
N-CH₂ (acetamide)50-60
N-CH₂ (benzyl)40-50
CH₃ (aromatic)15-25

Note: This table represents predicted values and may vary based on the solvent and experimental conditions.

To further confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, establishing the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals, aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, including the placement of the bromine atom and the connectivity of the benzyl and desethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule.

If this compound exists in a crystalline form, solid-state NMR (ssNMR) could be utilized to study its solid-state structure, polymorphism, and intermolecular interactions. Unlike solution-state NMR, ssNMR provides information about the molecule in its solid, crystalline lattice.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would further confirm the connectivity of the different structural motifs within the molecule.

Interactive Table: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M+H]⁺377.1278For C₂₀H₂₅BrN₂O
[M+H+2]⁺379.1257Due to ⁸¹Br isotope

Note: These values are calculated based on the exact masses of the most abundant isotopes.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C19H23BrN2O, the expected exact mass can be calculated. Given the isotopic nature of bromine (79Br and 81Br), the mass spectrum would exhibit a characteristic isotopic pattern.

Table 1: Predicted HRMS Data for this compound

Isotopologue Molecular Formula Calculated Exact Mass (m/z)
[M+H]+ with 79Br C19H24Br79N2O+ 375.1121

The presence of two peaks with an approximate 1:1 intensity ratio, separated by two mass units, would be a strong indicator of a monobrominated compound. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation of protonated this compound would likely follow pathways characteristic of N-benzyl amines and amide-containing molecules.

A primary fragmentation pathway for protonated benzylamines involves the cleavage of the C-N bond, leading to the formation of a stable benzyl or tropylium cation. nih.govnih.gov Another common fragmentation for molecules with an amide linkage is cleavage of the amide bond.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Fragment Structure/Origin
375.11/377.11 91.05 [C7H7]+ (Benzyl/Tropylium cation)
375.11/377.11 284.06/286.06 Loss of benzyl group
Ionization Techniques (e.g., ESI, APCI, EI)

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for this compound, which is expected to be a relatively polar and thermally labile molecule. It would likely produce a prominent protonated molecule [M+H]+, ideal for HRMS and MS/MS analysis. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique, particularly for molecules of medium polarity. It can also generate protonated molecules and may be less susceptible to matrix effects than ESI.

Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation. While it can provide a detailed fragmentation pattern useful for structural elucidation, the molecular ion may be weak or absent. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm-1) Vibration Type
Amide N-H 3250-3400 N-H stretch
Aromatic C-H 3000-3100 C-H stretch
Aliphatic C-H 2850-2960 C-H stretch
Amide C=O 1630-1680 C=O stretch (Amide I)
Aromatic C=C 1450-1600 C=C stretch
Amide N-H 1510-1570 N-H bend (Amide II)

Data for similar structures, such as bromoanilines and lidocaine, support these predicted absorption regions. google.comchemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to be influenced by the substituted benzene rings. The presence of the bromine atom and the N-benzyl group may cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted lidocaine.

For comparison, lidocaine hydrochloride in acidic solution exhibits an absorption maximum at approximately 263 nm. researchgate.net The extended conjugation and electronic effects of the substituents in this compound would likely alter this value.

Raman Spectroscopy (if complementary)

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the analysis of lidocaine and its related compounds. sigmaaldrich.comnih.gov A typical RP-HPLC method for this compound would likely utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). UV detection is commonly employed for quantitation. halocolumns.commtc-usa.com

Gas chromatography (GC) could also be a viable technique, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.govresearchgate.net Given the molecular weight and potential for thermal degradation, careful optimization of the injection port temperature and temperature program would be necessary.

Table 4: Exemplary HPLC Method Parameters for Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient elution
Flow Rate 1.0 mL/min
Detection UV at 230 nm

| Injection Volume | 10 µL |

These chromatographic methods, when properly validated, can provide reliable data on the purity and concentration of this compound in various samples.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For lidocaine and its derivatives, GC can be used for purity testing, particularly for identifying volatile impurities such as residual solvents or certain synthetic precursors. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used method for quantitative analysis. A GC-FID method can be developed and validated for the determination of this compound and its related substances. nih.gov The method offers high sensitivity and a wide linear range. A typical method would involve dissolving the sample in a suitable organic solvent and injecting it into a GC equipped with a capillary column (e.g., DB-5 or equivalent) and an FID detector. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides structural information, making it invaluable for the identification of unknown impurities. The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that acts as a "fingerprint" for identification. hmdb.ca While this compound itself may have limited volatility, GC-MS is highly effective for analyzing more volatile potential impurities, such as 3-bromo-2,6-dimethylaniline (B2819372) (a potential precursor). For less volatile analytes, derivatization may be necessary to increase their volatility and thermal stability.

Interactive Table 2: Example GC-FID Conditions for Lidocaine Analog Analysis

ParameterConditionPurpose
Column Capillary Column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm)Provides high-resolution separation of volatile compounds.
Carrier Gas Helium or NitrogenInert gas to carry the sample through the column.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing quantitative data.
Detector Temp. 280 °CPrevents condensation of analytes post-separation.
Oven Program Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 minTemperature gradient to separate compounds with different boiling points.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. europeanpharmaceuticalreview.com It combines some of the best features of both gas and liquid chromatography. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. europeanpharmaceuticalreview.comresearchgate.net SFC is increasingly used in the pharmaceutical industry for both chiral and achiral separations, as well as for purification. chromatographyonline.compharmtech.com

For the purity assessment of this compound, SFC offers several advantages:

Speed: Method development and analysis times are often significantly shorter than with HPLC. pharmtech.com

Orthogonality: SFC provides different selectivity compared to RP-HPLC, making it an excellent complementary technique for impurity profiling. researchgate.net

Reduced Solvent Usage: The primary mobile phase component is CO2, making it a "greener" alternative to HPLC. pharmtech.com

SFC can be coupled with various detectors, including UV and Mass Spectrometry (SFC-MS), enhancing its capability for both quantification and impurity identification. europeanpharmaceuticalreview.com It is particularly effective for purity assessment and the isolation of impurities for further structural characterization. pharmtech.comacs.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.orglibretexts.org CE offers advantages such as high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. edpsciences.org

For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. analyticaltoxicology.com In CZE, the separation is based on the charge-to-size ratio of the analytes. The method involves a fused-silica capillary filled with a background electrolyte (BGE), typically an acidic buffer, which ensures the analyte is protonated and carries a positive charge.

Factors affecting the separation include:

Buffer pH: Controls the charge of the analyte and the magnitude of the electroosmotic flow (EOF).

Buffer Concentration: Affects the ionic strength and the current generated.

Applied Voltage: The primary driver of the separation process. libretexts.org

CE can serve as a powerful alternative or complementary technique to HPLC for purity analysis. Due to its different separation mechanism, it can often resolve impurities that co-elute in HPLC. edpsciences.org While chiral CE is a powerful tool for enantiomeric separations, it is not applicable to the achiral this compound. wvu.edu

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in analytical chemistry used to determine the mass fractions of the elements present in a compound. This data is crucial for confirming the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.

Theoretical Principles and Methodology

The empirical formula of this compound is C₂₀H₂₅BrN₂O. To experimentally verify this, a pure sample of the compound would be subjected to combustion analysis. In this process, a weighed amount of the substance is burned in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are collected and weighed. The amount of bromine is typically determined by other methods, such as titration after decomposition of the compound.

From the masses of the combustion products, the masses of carbon, hydrogen, and nitrogen in the original sample can be calculated. These values, along with the mass of bromine, are then converted to percentages of the total sample mass.

Theoretical Elemental Composition

The theoretical elemental composition of this compound can be calculated from its molecular formula (C₂₀H₂₅BrN₂O) and the atomic weights of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , Br: 79.90 g/mol , N: 14.01 g/mol , O: 16.00 g/mol ).

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.0120240.2061.68
Hydrogen (H)1.0082525.206.47
Bromine (Br)79.90179.9020.53
Nitrogen (N)14.01228.027.19
Oxygen (O)16.00116.004.11
Total 389.32 100.00

Interpretation of Results

Experimentally obtained percentages from elemental analysis would be compared to these theoretical values. A close correlation between the experimental and theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the proposed empirical formula and indicates the high purity of the analyzed sample.

No specific experimental data for the elemental analysis of this compound has been found in publicly available scientific literature.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure (if single crystals are obtained)

Theoretical Principles and Methodology

The technique involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. This diffraction pattern is a direct consequence of the arrangement of atoms in the crystal.

By collecting and analyzing the intensities and positions of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

Information Obtainable from X-ray Crystallography

If a crystallographic study were performed on this compound, the following key structural details would be elucidated:

Molecular Conformation: The precise spatial arrangement of the atoms in the molecule, including the orientation of the bromo-substituted phenyl ring, the N-benzyl group, and the diethylaminoethyl moiety.

Absolute Stereochemistry: If the molecule possesses chiral centers, X-ray crystallography can determine the absolute configuration (R or S) of each center, which is crucial for understanding its pharmacological activity.

Crystal Packing: The arrangement of individual molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. This information is vital for understanding the solid-state properties of the compound.

Unit Cell Parameters: The dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

Hypothetical Crystallographic Data Table

A typical crystallographic data table for a compound like this compound would include the following parameters. The values presented here are for illustrative purposes only, as no experimental data is available.

ParameterExample Value
Empirical formulaC₂₀H₂₅BrN₂O
Formula weight389.32
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 105.2(1)°c = 12.789(5) Å, γ = 90°
Volume1932.1(1) ų
Z4
Density (calculated)1.338 Mg/m³
Absorption coefficient2.15 mm⁻¹
F(000)808

No specific experimental data from X-ray crystallography for this compound has been found in publicly available scientific literature.

Biochemical Transformations and in Vitro Metabolic Investigations of 3 Bromo N Desethyl N Benzyl Lidocaine

Elucidation of In Vitro Metabolic Pathways

The in vitro metabolism of a xenobiotic, such as 3-Bromo-N-desethyl-N-benzyl lidocaine (B1675312), is typically categorized into Phase I and Phase II reactions. These transformations are designed to increase the water solubility of the compound, thereby facilitating its excretion from the body.

Phase I reactions introduce or expose functional groups on the parent molecule. For 3-Bromo-N-desethyl-N-benzyl lidocaine, several Phase I biotransformations can be hypothesized based on its chemical structure and the known metabolism of similar compounds like lidocaine. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. nih.govnih.govfrontiersin.orgtandfonline.com

Potential Phase I metabolic pathways for this compound include:

N-dealkylation: The removal of the benzyl (B1604629) group from the tertiary amine would be a probable metabolic step, yielding 3-bromo-N-desethyl lidocaine.

Hydroxylation of Aromatic Moieties: The aromatic rings of the benzyl group and the 2,6-dimethylphenyl group are susceptible to hydroxylation. This could result in various hydroxylated metabolites. For instance, hydroxylation of the phenyl ring of the benzyl group could occur at the ortho, meta, or para positions.

Hydroxylation of Aliphatic Moieties: The benzylic carbon is a potential site for aliphatic hydroxylation.

Dehalogenation: The bromine atom on the 2,6-dimethylphenyl ring could potentially be removed through oxidative or reductive dehalogenation, although this is generally a less common metabolic pathway for aromatic halides compared to other reactions.

The following table illustrates the potential Phase I metabolites that could be formed from this compound.

Parent Compound Potential Phase I Metabolite Metabolic Reaction
This compound3-Bromo-N-desethyl LidocaineN-debenzylation
This compound3-Bromo-N-desethyl-N-(4-hydroxybenzyl) LidocaineAromatic Hydroxylation
This compound3-Bromo-N-desethyl-N-benzyl-4-hydroxy LidocaineAromatic Hydroxylation
This compoundN-desethyl-N-benzyl LidocaineDehalogenation

Following Phase I biotransformation, the newly introduced or exposed functional groups (e.g., hydroxyl groups) can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, which significantly increases the water solubility and molecular weight of the metabolite, facilitating its elimination. Key Phase II enzymes are located in the cytosol of liver cells. frontiersin.orgwikipedia.org

For the hydroxylated metabolites of this compound, the primary conjugation reactions would likely be:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of glucuronic acid to a hydroxyl group.

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction adds a sulfonate group to a hydroxylated metabolite. Studies on lidocaine metabolites have shown that hydroxylated derivatives are susceptible to sulfation. nih.gov

The table below provides examples of potential Phase II conjugation products.

Phase I Metabolite Potential Phase II Metabolite Conjugation Reaction
3-Bromo-N-desethyl-N-(4-hydroxybenzyl) Lidocaine3-Bromo-N-desethyl-N-(4-O-glucuronylbenzyl) LidocaineGlucuronidation
3-Bromo-N-desethyl-N-benzyl-4-hydroxy Lidocaine3-Bromo-N-desethyl-N-benzyl-4-O-sulfate LidocaineSulfation

In Vitro Model Systems for Metabolic Studies

A variety of in vitro systems are available to study the metabolism of new chemical entities. nih.govnih.gov The choice of system depends on the specific questions being addressed, ranging from preliminary screening to detailed mechanistic studies.

Subcellular fractions of the liver are commonly used for initial metabolic profiling due to their ease of use and cost-effectiveness. researchgate.net

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450s. nih.govunl.edumilecell-bio.comnih.gov They are a standard tool for studying CYP-mediated metabolism and are available from various species, allowing for interspecies comparisons. milecell-bio.com

S9 Fractions: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomes (Phase I enzymes) and the cytosol (most Phase II enzymes), offering a more complete picture of metabolism. wikipedia.orgtaylorandfrancis.commdpi.comnih.govcreative-bioarray.com

Cytosol: This fraction contains the soluble enzymes of the cell, including many of the Phase II transferases like SULTs and glutathione S-transferases (GSTs). It is used specifically to investigate Phase II conjugation pathways.

The following table summarizes the key features of these subcellular fractions.

In Vitro System Primary Enzyme Content Primary Application
Liver MicrosomesPhase I (CYP450s, FMOs)Screening for Phase I metabolism, reaction phenotyping, enzyme inhibition studies
S9 FractionsPhase I and Phase II enzymesBroader metabolic profiling, including both oxidation and conjugation
CytosolPhase II (SULTs, GSTs, etc.)Studies of specific Phase II conjugation reactions

To identify the specific enzymes responsible for the metabolism of a compound, recombinant enzymes are invaluable. These are individual human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) or other metabolizing enzymes expressed in a cellular system (e.g., insect cells or bacteria). researchgate.net By incubating this compound with a panel of individual recombinant CYPs, the contribution of each enzyme to its metabolism can be determined. This is crucial for predicting potential drug-drug interactions. nih.govfrontiersin.org

For a more physiologically relevant assessment of metabolism, intact cell systems are used.

Isolated Hepatocytes: Primary hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of both Phase I and Phase II enzymes and cofactors in their natural cellular environment. nih.govnih.govfrontiersin.orgmdpi.comkoreamed.org They can be used to study uptake, metabolism, and efflux of a compound.

Other Relevant Cell Lines: While primary hepatocytes have limitations in terms of availability and viability, various immortalized cell lines (e.g., HepG2) are also used. researchgate.netunl.pt However, these cell lines often have lower levels of drug-metabolizing enzymes compared to primary hepatocytes.

The table below compares these cellular models.

In Vitro System Advantages Disadvantages
Isolated HepatocytesContain a full complement of metabolic enzymes and cofactors; provide a more physiologically relevant model. nih.govnih.govfrontiersin.orgLimited availability, short-term viability, variability between donors. researchgate.net
Cell Lines (e.g., HepG2)Readily available, can be cultured for extended periods, provide consistent results. researchgate.netunl.ptOften have low or absent expression of key metabolic enzymes. unl.pt

Microbial Biotransformation Models (if used as enzymatic surrogates)

Microbial biotransformation is a valuable tool in drug metabolism studies, often employed as a surrogate for mammalian metabolism. nih.gov This technique utilizes microorganisms, such as bacteria and fungi, to mimic the enzymatic reactions that occur in higher organisms. nih.gov The primary advantage of using microbial models is their ability to produce significant quantities of metabolites, which can be challenging to obtain from traditional in vitro systems like liver microsomes. This is particularly useful for the structural elucidation of metabolites by techniques such as NMR.

In the context of this compound, a screening of various microbial cultures would be the initial step to identify strains capable of metabolizing the compound. Species from genera such as Streptomyces, Bacillus, and Aspergillus are commonly used due to their diverse enzymatic systems, which include cytochrome P450 monooxygenases that are analogous to those found in human liver. These microbial systems could potentially catalyze key reactions such as hydroxylation, N-dealkylation, and hydrolysis, providing a predictive model of the metabolic fate of this compound in mammals.

Identification and Structural Characterization of In Vitro Metabolites

Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the identification and quantification of drug metabolites in complex biological matrices. For this compound, an LC-MS/MS method would be developed to separate the parent compound from its potential metabolites. The mass spectrometer would be operated in full-scan mode to detect all possible metabolite ions, followed by product ion scans to obtain fragmentation patterns for structural elucidation.

Based on the known metabolism of Lidocaine, the anticipated metabolic pathways for this compound would include:

Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the benzyl group.

N-debenzylation: Cleavage of the benzyl group from the nitrogen atom.

Amide Hydrolysis: Cleavage of the amide bond, leading to the formation of 2-bromo-6-methylaniline and a corresponding acid.

The table below presents hypothetical data for the expected metabolites of this compound that could be identified using LC-MS/MS.

Metabolite Proposed Structure Predicted m/z Key MS/MS Fragments
M1: Hydroxylated Parent3-Bromo-N-desethyl-N-(hydroxybenzyl) Lidocaine393.1/395.1121.1, 86.1
M2: N-debenzylated Metabolite3-Bromo-N-desethyl Lidocaine287.1/289.186.1, 58.1
M3: Aromatic Hydroxylation3-Bromo-hydroxy-N-desethyl-N-benzyl Lidocaine393.1/395.1222.0, 91.1
M4: Amide Hydrolysis Product A2-bromo-6-methylaniline200.0/202.0185.0, 106.1
M5: Amide Hydrolysis Product BN-benzyl-2-aminopropanoic acid179.1134.1, 91.1

NMR-based Metabolomics (if applicable for comprehensive analysis)

While MS techniques provide valuable information on the mass and fragmentation of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous determination of their chemical structure. Once sufficient quantities of a metabolite are produced, for instance through microbial biotransformation, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be conducted. For example, in the case of a hydroxylated metabolite, NMR would be crucial to pinpoint the exact position of the hydroxyl group on either the aromatic ring or the benzyl moiety, information that is often difficult to deduce from MS data alone.

Kinetic Analysis of Enzyme-Mediated Transformations

Determination of Apparent Michaelis-Menten Parameters (Km, Vmax)

To characterize the enzymatic reactions involved in the metabolism of this compound, Michaelis-Menten kinetics would be determined. This involves incubating the compound at various concentrations with a source of metabolic enzymes, such as human liver microsomes, and measuring the rate of metabolite formation. The resulting data are then fitted to the Michaelis-Menten equation to determine the apparent Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the metabolic reaction.

Below is a hypothetical data table illustrating the results of a kinetic study for the formation of a hydroxylated metabolite (M1).

Substrate Concentration (µM) Reaction Velocity (pmol/min/mg protein)
110.2
545.5
1076.9
20111.1
50151.5
100166.7

From a nonlinear regression analysis of this hypothetical data, the following parameters could be derived:

Vmax: 200 pmol/min/mg protein

Km: 15 µM

Enzyme Inhibition Studies (e.g., IC50, Ki determination)

Enzyme inhibition studies are essential to assess the potential of a new compound to cause drug-drug interactions. In these experiments, the ability of this compound to inhibit the activity of major drug-metabolizing enzymes, such as cytochrome P450 isoforms, would be evaluated. The half-maximal inhibitory concentration (IC50) is determined by measuring the activity of a specific enzyme in the presence of varying concentrations of the inhibitor. Subsequently, the inhibition constant (Ki) can be calculated, which represents the dissociation constant of the enzyme-inhibitor complex.

The following table shows hypothetical IC50 values for the inhibition of major CYP450 enzymes by this compound.

CYP450 Isoform IC50 (µM)
CYP1A2> 100
CYP2C925.3
CYP2C1945.8
CYP2D612.1
CYP3A45.6

These hypothetical results would suggest that this compound has a potential for inhibiting CYP3A4 and CYP2D6, indicating a possibility of interactions with other drugs metabolized by these enzymes. Further studies would be required to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the Ki value.

In-Depth Computational and Theoretical Analysis of this compound Remains a Field for Future Investigation

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies on the compound this compound. While research into the synthesis and biological activities of various lidocaine analogs is an active field, detailed quantum chemical calculations and molecular dynamics simulations for this particular derivative have not been published.

The exploration of lidocaine and its derivatives continues to be a significant area of research in medicinal chemistry. nih.govbenthamdirect.comnih.gov Computational methods, such as quantum chemical calculations and molecular dynamics simulations, are powerful tools for understanding the structure-activity relationships of drug molecules. researchgate.net These methods provide insights into electronic properties, molecular stability, and interactions with biological targets. researchgate.net For instance, studies on lidocaine itself have utilized these techniques to analyze its electronic structure and potential interactions. researchgate.net

Consequently, detailed data regarding the electronic structure, molecular orbital analysis (such as the HOMO-LUMO gap), predicted spectroscopic parameters (like NMR chemical shifts and vibrational frequencies), and conformational analysis of this compound are not available. Similarly, molecular dynamics simulations to understand its conformational ensemble and solvent interactions have not been reported.

While general information on related compounds, such as N-Desethyl 3-Bromo Lidocaine, can be found in databases like PubChem, this information is not directly applicable to the N-benzylated derivative. nih.gov The presence of the benzyl group significantly alters the molecule's steric and electronic properties, making direct extrapolation of data from simpler analogs scientifically unsound.

The synthesis of lidocaine and its analogs is a well-documented process, often involving the reaction of a substituted aniline (B41778) with an α-chloroacetyl chloride, followed by reaction with an appropriate amine. cerritos.eduumass.edu It is plausible that this compound could be synthesized through a similar pathway. However, without experimental or theoretical characterization, its specific properties remain unknown.

The study of lidocaine analogs is a broad field, with research exploring various modifications to enhance or alter their biological activity. nih.govnih.gov Future computational studies on this compound would be necessary to elucidate its unique physicochemical properties and to provide a foundation for understanding its potential as a pharmacological agent. Such research would contribute valuable data to the broader understanding of lidocaine derivatives.

Computational and Theoretical Investigations of 3 Bromo N Desethyl N Benzyl Lidocaine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to a macromolecular target. While specific docking studies on 3-Bromo-N-desethyl-N-benzyl Lidocaine (B1675312) are not prevalent in the public domain, we can extrapolate potential interactions based on studies of parent compounds and similar analogs.

Lidocaine and its derivatives are known to primarily target voltage-gated sodium channels. The binding site is located within the pore of the channel, specifically at the S6 segment of domain IV. For 3-Bromo-N-desethyl-N-benzyl Lidocaine, the binding site is anticipated to be homologous to that of lidocaine.

Characterization of this binding site reveals a predominantly hydrophobic pocket, with key amino acid residues contributing to ligand binding. The introduction of a bromine atom at the 3-position of the phenyl ring in this compound is expected to enhance hydrophobic interactions within this pocket. The replacement of the N-ethyl group with a larger N-benzyl group would likely lead to more extensive van der Waals contacts and potential pi-stacking interactions with aromatic residues such as phenylalanine or tyrosine within the binding site.

A theoretical model of the binding site for this compound within a voltage-gated sodium channel could involve the following key residues, extrapolated from known lidocaine interactions:

Putative Interacting Residue Interaction Type Contributing Moiety of Ligand
Phenylalanineπ-π StackingBenzyl (B1604629) group, Bromophenyl ring
Tyrosineπ-π Stacking, H-bondingBenzyl group, Bromophenyl ring, Amide carbonyl
LeucineHydrophobicBenzyl group, Alkyl chain
IsoleucineHydrophobicBenzyl group, Alkyl chain
ThreonineHydrogen BondingAmide carbonyl, Tertiary amine

This table is a theoretical representation based on known lidocaine binding sites.

Interaction hotspot mapping identifies key regions within the binding site that contribute most significantly to the binding energy. For this compound, the following hotspots can be predicted:

Aromatic Hotspot: The region accommodating the bromophenyl ring and the N-benzyl group. The bromine atom, being a bulky and lipophilic substituent, could significantly influence the orientation within this hotspot, potentially leading to a higher binding affinity compared to unsubstituted analogs.

Hydrogen Bonding Hotspot: The area interacting with the amide linkage is crucial. The carbonyl oxygen can act as a hydrogen bond acceptor, while the amide nitrogen can be a donor.

Cationic Hotspot: The tertiary amine is typically protonated at physiological pH. This positive charge is critical for the interaction with negatively charged residues or the cation-pi interaction with aromatic rings in the channel pore. The N-benzyl substitution might sterically influence the accessibility of this cationic center compared to the N-desethyl group.

In Silico Prediction of Chemical Reactivity and Stability

Computational chemistry provides tools to predict the inherent reactivity and stability of a molecule, offering insights into its potential degradation pathways and shelf-life.

Theoretical simulations, such as those employing Density Functional Theory (DFT), can elucidate potential reaction mechanisms. For this compound, key reactive sites can be identified:

Amide Bond: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions. DFT calculations can model the energy barriers for both acid-catalyzed and base-catalyzed hydrolysis, providing a quantitative measure of its stability.

N-dealkylation: The N-benzyl and the remaining ethyl groups on the tertiary amine could be subject to oxidative N-dealkylation.

Aromatic Ring: The electron-rich dimethylated phenyl ring, further substituted with a bromine atom, could be susceptible to electrophilic or nucleophilic aromatic substitution, although these reactions are generally less common under physiological conditions.

Based on the known degradation of lidocaine and related compounds, several in vitro degradation pathways for this compound can be predicted. Forced degradation studies on lidocaine have shown its relative stability, but degradation can occur under harsh conditions. nih.gov

A primary degradation pathway is the hydrolysis of the amide linkage, which would yield 2,6-dimethyl-3-bromoaniline and N-benzyl-N-ethylamine. Another potential degradation route involves the oxidation of the tertiary amine to form an N-oxide derivative.

Predicted Degradation Product Precursor Moiety Reaction Type
2,6-dimethyl-3-bromoanilineFull MoleculeAmide Hydrolysis
N-benzyl-N-ethylamineFull MoleculeAmide Hydrolysis
This compound N-oxideTertiary AmineOxidation

This table represents predicted degradation products based on the chemical structure and known degradation of related compounds.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR studies aim to correlate physicochemical properties of compounds with their biological activities. nih.gov While a specific QSAR model for this compound is not available, we can analyze its properties within the context of cheminformatics and broader QSAR models for local anesthetics.

The key molecular descriptors for a QSAR model of local anesthetics often include:

LogP (Lipophilicity): The octanol-water partition coefficient is crucial for membrane permeability. The introduction of a bromine atom and a benzyl group would significantly increase the lipophilicity of the molecule compared to lidocaine.

pKa: The ionization constant of the tertiary amine determines the proportion of the cationic form at physiological pH, which is essential for binding to the sodium channel. The electronic effects of the N-benzyl group might subtly alter the pKa compared to N-desethyl lidocaine.

Molecular Weight and Volume: These descriptors relate to the size of the molecule and its fit within the binding pocket. This compound is considerably larger than lidocaine.

Polar Surface Area (PSA): This descriptor is related to the molecule's ability to form hydrogen bonds and permeate membranes.

A comparative table of calculated molecular descriptors for lidocaine and the theoretical values for this compound highlights these differences:

Molecular Descriptor Lidocaine This compound (Predicted)
Molecular FormulaC14H22N2OC20H25BrN2O
Molecular Weight ( g/mol )234.34389.33
XLogP3 (Predicted)2.4~4.5 - 5.5
pKa (Predicted)~7.9~7.5 - 8.0
Polar Surface Area (Ų)32.3~32.3

Descriptor values for this compound are estimations based on its structure relative to lidocaine.

These cheminformatics data suggest that this compound would be a significantly more lipophilic and larger molecule than lidocaine, which would have profound implications for its absorption, distribution, and interaction with its target. The increased lipophilicity could lead to a longer duration of action but also potentially higher tissue accumulation.

Derivation of Molecular Descriptors

Information on the derivation of molecular descriptors for this compound is not available in the reviewed scientific literature.

Correlation with Molecular Interaction Profiles (non-clinical)

There is no available research correlating the molecular descriptors of this compound with non-clinical molecular interaction profiles.

Role of 3 Bromo N Desethyl N Benzyl Lidocaine As a Reference Standard or Research Probe

Application in Analytical Method Development for Related Compounds

The most significant and well-established role of 3-Bromo-N-desethyl-N-benzyl Lidocaine (B1675312) is as a certified reference standard in analytical chemistry, particularly for the quality control of Lidocaine manufacturing. Pharmaceutical regulatory bodies require that all active pharmaceutical ingredients (APIs), like Lidocaine, be analyzed for purity and the presence of any impurities.

This compound is classified as a potential impurity or a related compound of Lidocaine. Therefore, a pure, well-characterized sample of 3-Bromo-N-desethyl-N-benzyl Lidocaine is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to detect, identify, and quantify impurities in bulk Lidocaine or its final pharmaceutical formulations. pharmaffiliates.comsynzeal.com

During method development, this reference standard is used to:

Establish Specificity: Analysts use the standard to confirm that the analytical method can distinguish between Lidocaine and its potential impurities.

Determine Sensitivity: It helps in establishing the limit of detection (LOD) and limit of quantitation (LOQ) for this specific impurity.

Calibrate Instruments: The standard is used to create calibration curves to ensure that the quantity of the impurity can be accurately measured in a given sample.

The availability of certified reference materials like this compound is crucial for pharmaceutical companies to meet the stringent quality and safety standards set by authorities like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synzeal.com

Table 1: Analytical Techniques Referencing Lidocaine and its Impurities

Analytical Technique Application in Quality Control Purpose
High-Performance Liquid Chromatography (HPLC) Separation and quantification of Lidocaine from its impurities. Ensures the purity of the final drug product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural confirmation of trace-level impurities. Provides high certainty in impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile or semi-volatile impurities. Complements HPLC for a comprehensive purity assessment.
UV-Visible Spectrophotometry Quantitative analysis of the main compound. A simpler method for concentration determination.

Use as a Chemical Probe for Enzyme Characterization

Currently, there is no specific, publicly available research detailing the use of this compound as a chemical probe for enzyme characterization. Its potential in this area remains a subject for future investigation.

Contribution to Structure-Metabolism Relationship (SMR) Studies of Lidocaine Analogs

Structure-Metabolism Relationship (SMR) studies are fundamental to understanding how a drug is processed by the body. These studies investigate how modifying a molecule's chemical structure affects its metabolic fate. Although direct SMR studies on this compound have not been published, its structure makes it a theoretically interesting candidate for such research.

Amide-type local anesthetics like Lidocaine are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. nih.gov The key metabolic pathways include N-dealkylation and aromatic hydroxylation. The structure of this compound presents several points of interest for hypothetical SMR studies:

N-Benzyl Group: The replacement of a small ethyl group with a bulky benzyl (B1604629) group could significantly alter the rate and pathway of N-dealkylation, potentially making the compound more or less susceptible to metabolism compared to Lidocaine.

Bromine Atom: The presence of a halogen atom on the aromatic ring can influence metabolic activity. It can affect the electronic properties of the ring, potentially directing metabolism towards or away from certain positions. It also introduces a potential site for dehalogenation reactions.

N-desethyl structure: The absence of one ethyl group simplifies the N-dealkylation possibilities, allowing researchers to isolate and study the metabolism of the remaining N-benzyl group more easily.

By comparing the metabolic profile of this analog to that of Lidocaine and other derivatives, researchers could gain valuable insights into the steric and electronic requirements of the metabolizing enzymes involved.

Utility in Drug Discovery as a Synthetic Intermediate for Novel Chemical Entities

In medicinal chemistry, a synthetic intermediate is a molecular building block used to create more complex compounds. The chemical structure of this compound gives it potential utility as such an intermediate, although specific examples of its use in published drug discovery programs are not available.

The features that make it a potentially useful synthetic intermediate include:

The Bromine Atom: This is a highly versatile functional group in organic synthesis. It can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the attachment of diverse chemical fragments to the aromatic ring. This could be used to create novel Lidocaine analogs with different properties.

The Secondary Amine: The N-desethyl position creates a secondary amine, which is a reactive site for adding new functional groups, further diversifying the chemical space that can be explored.

Researchers could use this compound as a scaffold to synthesize a library of new Lidocaine analogs, which could then be screened for enhanced potency, different selectivity (e.g., for specific sodium channel subtypes), or novel therapeutic applications beyond local anesthesia. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-N-desethyl-N-benzyl Lidocaine, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves sequential modifications of the lidocaine scaffold. A plausible route includes:
  • Step 1 : Bromination at the 3-position of the aromatic ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0°C, 12 hours) to avoid over-bromination .
  • Step 2 : N-desethylation via hydrolysis with hydrochloric acid (HCl) at reflux, followed by neutralization and extraction .
  • Step 3 : Benzylation using benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile under nitrogen atmosphere .
  • Yield Optimization : Use anhydrous solvents, monitor reaction progress via thin-layer chromatography (TLC), and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C3, benzyl group at N-position). Compare chemical shifts with lidocaine analogs .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve degradation products .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~385) .

Q. What safety protocols are critical when handling brominated lidocaine derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact with brominated intermediates (WGK 3 hazard classification) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., benzyl bromide).
  • Waste Disposal : Segregate halogenated waste according to EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data on sodium channel inhibition by lidocaine derivatives?

  • Methodological Answer : Contradictions often arise from variations in experimental models or assay conditions. To address this:
  • Standardize Assays : Use patch-clamp electrophysiology on heterologously expressed NaV1.7 channels (common pain target) with controlled pH (7.4) and temperature (37°C) .
  • Control for Metabolites : Test the parent compound and its metabolites (e.g., desethyl derivatives) separately, as metabolic breakdown in vivo may alter efficacy .
  • Statistical Analysis : Apply subgroup analyses by trial design (e.g., randomized vs. observational studies) to identify confounding variables .

Q. What experimental models are suitable for studying the anticancer mechanisms of brominated lidocaine analogs?

  • Methodological Answer :
  • In Vitro Models : Use MCF-7 breast cancer cells treated with 4 mM lidocaine analogs to assess proliferation (MTT assay) and migration (wound healing/transwell assays) .
  • Mechanistic Studies : Perform RNA sequencing (RNA-seq) to identify dysregulated miRNAs (e.g., miR-187-5p) and validate via qRT-PCR .
  • Pathway Analysis : Use luciferase reporter assays to confirm miRNA-mRNA interactions (e.g., miR-187-5p binding to MYB proto-oncogene 3′-UTR) .

Q. How can researchers address variability in pharmacokinetic profiles of brominated lidocaine analogs across species?

  • Methodological Answer :
  • Species-Specific Metabolism : Compare hepatic microsome assays (human vs. rodent) to identify cytochrome P450 (CYP) isoforms responsible for metabolic differences .
  • Dosing Adjustments : Use allometric scaling (e.g., body surface area normalization) when translating rodent doses to human equivalents .
  • In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict tissue distribution and clearance rates .

Q. What strategies mitigate off-target effects of this compound in neurological studies?

  • Methodological Answer :
  • Selective Channel Blockers : Co-administer subtype-specific NaV inhibitors (e.g., tetrodotoxin for NaV1.6) to isolate target effects .
  • CRISPR/Cas9 Knockouts : Generate NaV1.7-knockout neuronal cell lines to confirm on-target activity .
  • Dose-Response Curves : Establish IC50 values for sodium channel subtypes to quantify selectivity .

Data Interpretation and Conflict Resolution

Q. How should conflicting cytotoxicity data between in vitro and in vivo studies be analyzed?

  • Methodological Answer :
  • Bioavailability Factors : Measure plasma protein binding and tissue penetration rates in vivo, as these may reduce effective drug concentrations .
  • Immune Modulation : Assess tumor microenvironment interactions (e.g., macrophage polarization) that may enhance cytotoxicity in vivo .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Q. What methodologies validate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and acidic/basic conditions (pH 3–9) for 14 days. Monitor degradation via HPLC .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify parent compound using LC-MS/MS .
  • Accelerated Stability Testing : Store lyophilized powder at -20°C and assess shelf life via Arrhenius equation-based predictions .

Tables for Key Data

Parameter Method Reference
NaV1.7 IC50Patch-clamp electrophysiology
Metabolic Stability (t₁/₂)Human liver microsomes
Anticancer IC50 (MCF-7)MTT assay
Purity (>98%)HPLC/UV detection

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.